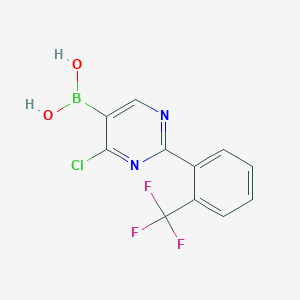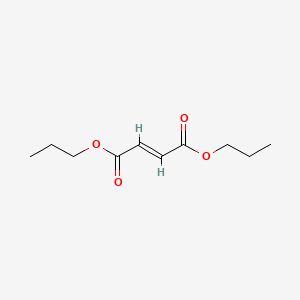![molecular formula C24H16N6 B14087468 Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)- CAS No. 167412-36-4](/img/structure/B14087468.png)
Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their extensive applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring two bipyridine moieties attached to a pyrimidine core, makes it a valuable ligand in coordination chemistry and a potential candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- typically involves the coupling of pyrimidine derivatives with bipyridine units. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative of bipyridine in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 80 to 100°C, and in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine units can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced bipyridine units .
科学研究应用
Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or DNA, leading to changes in their activity or function. The bipyridine units play a crucial role in coordinating with metal centers, while the pyrimidine core provides additional binding sites and structural stability .
相似化合物的比较
2,2’-Bipyridine: A simpler bipyridine derivative with two pyridine rings connected at the 2-position.
4,4’-Bipyridine: Another bipyridine derivative with pyridine rings connected at the 4-position.
Pyrimidine, 2,4,6-tris([2,2’-bipyridin]-6-yl)-: A more complex derivative with three bipyridine units attached to a pyrimidine core.
Uniqueness: Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- is unique due to its specific structural arrangement, which allows for versatile coordination with metal ions and interactions with biological molecules. This makes it a valuable compound for various scientific research applications, distinguishing it from other bipyridine derivatives .
属性
CAS 编号 |
167412-36-4 |
|---|---|
分子式 |
C24H16N6 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C24H16N6/c1-3-13-25-17(7-1)19-9-5-11-21(29-19)23-15-24(28-16-27-23)22-12-6-10-20(30-22)18-8-2-4-14-26-18/h1-16H |
InChI 键 |
YWDAHRHRZBYXOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC(=NC=N3)C4=CC=CC(=N4)C5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Methoxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087389.png)


![2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087406.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B14087412.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087416.png)
![[8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B14087420.png)


![Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate](/img/structure/B14087430.png)
![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14087433.png)



